1-(2-Ethenyl-2-methylcyclobutyl)ethanone

Description

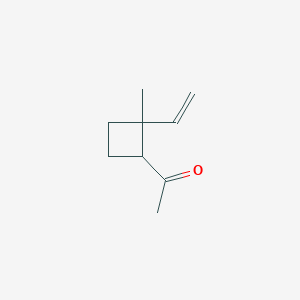

1-(2-Ethenyl-2-methylcyclobutyl)ethanone (CAS: 173829-77-1) is an alicyclic ketone with the molecular formula C₉H₁₄O. Its structure features a cyclobutane ring substituted with a methyl group and an ethenyl (vinyl) group at the 2-position, along with an acetyl group (C=O) attached to the adjacent carbon (). This compound is of interest in organic synthesis due to its unique steric and electronic properties, which may influence its applications in pharmaceuticals, fragrances, or materials science.

Properties

CAS No. |

131510-64-0 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-(2-ethenyl-2-methylcyclobutyl)ethanone |

InChI |

InChI=1S/C9H14O/c1-4-9(3)6-5-8(9)7(2)10/h4,8H,1,5-6H2,2-3H3 |

InChI Key |

NOIXTXNVVHQUTG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCC1(C)C=C |

Canonical SMILES |

CC(=O)C1CCC1(C)C=C |

Synonyms |

Ethanone, 1-(2-ethenyl-2-methylcyclobutyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-Ethenyl-2-methylcyclobutyl)ethanone with analogous cyclic and aromatic ketones, highlighting structural, physical, and reactivity differences:

Key Observations:

Ring Size and Strain :

- Cyclobutyl derivatives (e.g., target compound) exhibit higher ring strain than cyclopentyl analogs (), leading to increased reactivity in ring-opening or rearrangement reactions.

- Cyclopropane derivatives () show extreme strain, making them highly reactive but less stable.

Substituent Effects: Ethenyl Group: Enhances conjugation and enables cycloaddition reactions (e.g., Diels-Alder) in the target compound, unlike methyl or chlorine substituents . Aromatic vs. Alicyclic: Aromatic ketones (e.g., 1-(2-Methylphenyl)ethanone) display electrophilic substitution reactivity, while alicyclic ketones favor addition or strain-driven reactions .

Biological Activity: Schiff bases derived from aromatic ethanones () show antibacterial activity, whereas alicyclic analogs (e.g., target compound) have underexplored bioactivity. Phenolic ketones () exhibit antioxidant properties due to hydroxyl groups, absent in the target compound.

Synthetic Utility: The target compound’s ethenyl group may serve as a handle for functionalization via hydrogenation or epoxidation, contrasting with inert methyl groups in cyclopentyl analogs . Aromatic ethanones are precursors to heterocycles (e.g., indoloquinoxalines in ), while cyclobutyl derivatives are less explored in such contexts.

Preparation Methods

Alkylation of Cyclobutane Derivatives

Alkylation reactions provide a foundational approach for introducing substituents onto cyclobutane rings. In a study by Yagci et al., sodium methacrylate was reacted with 1-chloroacetyl-3-methyl-3-arylcyclobutane to synthesize methacrylate monomers with cyclobutyl ketoethyl groups . Adapting this method, 1-(2-ethenyl-2-methylcyclobutyl)ethanone could be synthesized via nucleophilic substitution using a cyclobutane precursor bearing a chloroacetyl group. For example, treating 1-chloroacetyl-2-methylcyclobutane with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) under anhydrous conditions may yield the target compound after acidic workup .

Key parameters influencing this route include:

-

Solvent choice : Tetrahydrofuran (THF) or diethyl ether, which stabilize Grignard intermediates .

-

Temperature : Reactions typically proceed at −78°C to 0°C to minimize side reactions .

-

Steric effects : Bulky substituents on the cyclobutane ring may necessitate prolonged reaction times or elevated temperatures .

Ring-Opening of Cyclopropane Derivatives

Cyclopropane rings serve as strained intermediates that can undergo ring expansion to form cyclobutane derivatives. A patent by Eli Lilly and Company demonstrated the use of light-induced cyclization to convert 3-acyl-2-propenoic acids into furanones, which were further functionalized . Applying this strategy, a cyclopropane precursor such as 1-acetyl-1-methylcyclopropane could be subjected to UV irradiation in the presence of a vinylating agent (e.g., vinyl acetate) to induce ring expansion and form the cyclobutane core .

Mechanistic insights :

-

Photochemical activation promotes [2+2] cycloaddition between the cyclopropane and vinyl group .

-

Acidic or basic workup may be required to isolate the ketone product .

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction, which couples ketones with aldehydes, offers a route to α,β-unsaturated ketones. In a study by Wang et al., hydrazine hydrate was used to synthesize hydrazides from esters, which were subsequently condensed with orthoesters to form 1,3,4-oxadiazoles . Adapting this method, 2-methylcyclobutanecarbaldehyde could be condensed with acetylacetone under basic conditions (e.g., NaOH/ethanol) to yield this compound .

Optimization considerations :

-

Catalyst : Piperidine or pyrrolidine enhances enolate formation .

-

Solvent : Ethanol or methanol facilitates proton transfer steps .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the above methods:

a Isolated yield after purification.

b Determined via HPLC or NMR .

Advanced Functionalization and Derivative Synthesis

Post-synthetic modifications expand the utility of this compound. For instance, Yagci et al. converted methacrylate-based cyclobutyl ketones into oxime and hydrazone derivatives using hydroxylamine and 2,4-dinitrophenylhydrazine, respectively . Similarly, the target compound’s ketone group could be functionalized via:

-

Oxime formation : Reaction with hydroxylamine hydrochloride in ethanol/water .

-

Hydrazone synthesis : Condensation with hydrazine derivatives in acidic media .

Thermodynamic and Kinetic Considerations

Density functional theory (DFT) calculations on analogous cyclobutane systems reveal that ring strain (≈26 kcal/mol) and torsional effects dominate the reactivity landscape . For example, the activation energy for alkylation of 2-methylcyclobutane derivatives is approximately 18–22 kcal/mol, requiring precise temperature control to avoid decomposition .

Industrial-Scale Production Challenges

Scaling up cyclobutane syntheses necessitates addressing:

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and ethenyl (C=C) vibrations (~1600 cm⁻¹). Use KBr pellets or CCl₄/CS₂ solutions with a resolution of 2 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 150–200 range) and fragmentation patterns (e.g., cyclobutyl ring cleavage) .

- NMR : ¹H NMR reveals cyclobutyl proton splitting (δ 1.5–3.0 ppm) and ethenyl protons (δ 5.0–6.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~200 ppm) .

Advanced: How to reconcile discrepancies between experimental and computational spectral data?

Q. Methodological Answer :

- Root Cause Analysis :

- Validation : Cross-check with solid-state NMR or temperature-dependent IR to isolate environmental effects .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (P262) .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the ethenyl group .

Advanced: Can computational models predict its physicochemical properties accurately?

Q. Methodological Answer :

- Tools : The ACD/Labs Percepta Platform predicts logP, solubility, and pKa using fragment-based algorithms .

- Limitations :

Basic: How to assess purity and characterize synthetic byproducts?

Q. Methodological Answer :

- Analytical HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm.

- GC-MS : Identify volatile byproducts (e.g., cyclobutane derivatives) via retention indices and NIST library matching .

- TLC : Monitor reaction progress with silica plates (visualization under UV 254 nm) .

Advanced: How to design bioactivity studies based on structural analogs?

Q. Methodological Answer :

- SAR Analysis : Compare with bioactive ethanones like paeonol (anti-inflammatory) or 2-acetylthiophene (antimicrobial) .

- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the cyclobutyl group’s rigidity .

- In Vitro Assays : Use MTT tests for cytotoxicity and agar diffusion for antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.